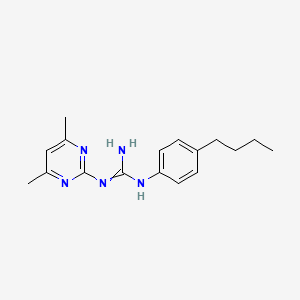![molecular formula C29H32N2O3S B11624735 Ethyl (2Z)-7-methyl-3-oxo-5-[4-(propan-2-YL)phenyl]-2-{[4-(propan-2-YL)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11624735.png)
Ethyl (2Z)-7-methyl-3-oxo-5-[4-(propan-2-YL)phenyl]-2-{[4-(propan-2-YL)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2Z)-7-methyl-3-oxo-5-[4-(propan-2-YL)phenyl]-2-{[4-(propan-2-YL)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines elements of thiazole and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2Z)-7-methyl-3-oxo-5-[4-(propan-2-YL)phenyl]-2-{[4-(propan-2-YL)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction.
Pyrimidine Ring Construction: The thiazole intermediate is then reacted with a suitable amidine to form the pyrimidine ring.
Esterification: The carboxyl group is esterified using ethanol in the presence of an acid catalyst.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2Z)-7-methyl-3-oxo-5-[4-(propan-2-YL)phenyl]-2-{[4-(propan-2-YL)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) are employed under various conditions, often in the presence of catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl (2Z)-7-methyl-3-oxo-5-[4-(propan-2-YL)phenyl]-2-{[4-(propan-2-YL)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Research: It is used in studies investigating enzyme inhibition and receptor binding due to its complex structure.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism by which Ethyl (2Z)-7-methyl-3-oxo-5-[4-(propan-2-YL)phenyl]-2-{[4-(propan-2-YL)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate exerts its effects is complex and involves multiple pathways:
Molecular Targets: The compound may interact with various enzymes and receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[3,2-A]pyrimidines: Compounds with similar core structures but different substituents.
Phenyl-substituted Pyrimidines: Compounds with phenyl groups attached to the pyrimidine ring.
Uniqueness
Ethyl (2Z)-7-methyl-3-oxo-5-[4-(propan-2-YL)phenyl]-2-{[4-(propan-2-YL)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C29H32N2O3S |
|---|---|
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
ethyl (2Z)-7-methyl-3-oxo-5-(4-propan-2-ylphenyl)-2-[(4-propan-2-ylphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H32N2O3S/c1-7-34-28(33)25-19(6)30-29-31(26(25)23-14-12-22(13-15-23)18(4)5)27(32)24(35-29)16-20-8-10-21(11-9-20)17(2)3/h8-18,26H,7H2,1-6H3/b24-16- |
InChI-Schlüssel |
WTDHOQYLKNXUQC-JLPGSUDCSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)/C(=C/C4=CC=C(C=C4)C(C)C)/S2)C |
Kanonische SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)C(=CC4=CC=C(C=C4)C(C)C)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624658.png)
![2-[7-(2-Hydroxy-ethyl)-9,9-dimethyl-1,5-dinitro-3,7-diaza-bicyclo[3.3.1]non-3-yl]-ethanol](/img/structure/B11624661.png)
![(4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B11624678.png)
![1'-isopropyl-5,7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B11624685.png)
![2-(4-ethylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624687.png)
![N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-N-phenylmethanesulfonamide](/img/structure/B11624695.png)


![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N,N-diethylacetamide](/img/structure/B11624705.png)
![Ethyl 6-chloro-4-[(4-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11624708.png)
![diallyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11624717.png)

![(2Z)-6-benzyl-2-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11624731.png)
